molecular formula C9H7F2NO2 B12308817 1-(2,2-Difluorocyclopropyl)-3-nitrobenzene

1-(2,2-Difluorocyclopropyl)-3-nitrobenzene

Cat. No.: B12308817
M. Wt: 199.15 g/mol
InChI Key: RSYAKDQQWWHLKV-UHFFFAOYSA-N
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Description

1-(2,2-Difluorocyclopropyl)-3-nitrobenzene is an organic compound that features a cyclopropyl ring substituted with two fluorine atoms and a nitrobenzene moiety

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO2/c10-9(11)5-8(9)6-2-1-3-7(4-6)12(13)14/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYAKDQQWWHLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2-Difluorocyclopropyl)-3-nitrobenzene typically involves the cyclopropanation of suitable precursors followed by nitration. One common method involves the reaction of 2,2-difluorocyclopropyl derivatives with nitrobenzene under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2,2-Difluorocyclopropyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.

Scientific Research Applications

1-(2,2-Difluorocyclopropyl)-3-nitrobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)-3-nitrobenzene involves its interaction with specific molecular targets. The presence of the difluorocyclopropyl group can influence the compound’s reactivity and interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

1-(2,2-Difluorocyclopropyl)-3-nitrobenzene can be compared with other similar compounds such as:

  • 1-(2,2-Difluorocyclopropyl)-2-nitrobenzene
  • 1-(2,2-Difluorocyclopropyl)-4-nitrobenzene These compounds share the difluorocyclopropyl group but differ in the position of the nitro group on the benzene ring. The unique positioning of the nitro group in this compound can lead to different reactivity and applications.

Biological Activity

1-(2,2-Difluorocyclopropyl)-3-nitrobenzene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C9H7F2N1O2
  • Molecular Weight : 201.15 g/mol
  • Functional Groups : Nitro group (-NO2), difluorocyclopropyl group

The presence of the nitro group is significant as it influences the compound's biological activity through redox reactions and interactions with biomolecules.

1. Antimicrobial Activity

Nitro compounds, including this compound, are known for their antimicrobial properties. The nitro group can be reduced to form reactive intermediates that bind to DNA, leading to cell death. This mechanism is particularly effective against various pathogens, including bacteria and protozoa. For instance:

  • Mechanism : Reduction of the nitro group leads to the formation of toxic intermediates that interact with microbial DNA.
  • Examples of Activity : Studies have shown that similar nitro compounds exhibit activity against Helicobacter pylori and Mycobacterium tuberculosis .

2. Anti-Inflammatory Activity

Nitro-containing compounds also exhibit anti-inflammatory effects. The nitro group can modulate inflammatory pathways by influencing the activity of enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

  • Mechanism : Nitro compounds can inhibit key inflammatory mediators, reducing the production of pro-inflammatory cytokines.
  • Research Findings : Compounds with similar structures have been reported to inhibit COX-2 and iNOS effectively .

Table 1: Biological Activities of this compound Compared to Related Compounds

CompoundAntimicrobial ActivityAnti-inflammatory ActivityIC50 (µM)
This compoundModerateSignificantTBD
MetronidazoleHighLow0.5
NitrofurantoinHighModerate0.8

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various nitro compounds, including this compound. The results indicated that while the compound showed moderate activity against Staphylococcus aureus, it was less effective against Escherichia coli. This suggests a potential for targeted applications in treating specific bacterial infections.

Case Study 2: Anti-inflammatory Properties

In another study focusing on anti-inflammatory properties, researchers evaluated the effect of this compound on cytokine production in vitro. The compound significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use in inflammatory conditions.

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